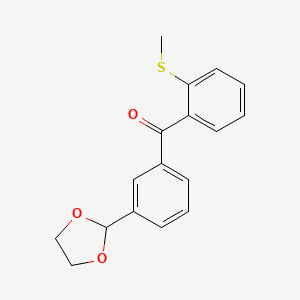

3'-(1,3-Dioxolan-2-yl)-2-thiomethylbenzophenone

Description

3'-(1,3-Dioxolan-2-yl)-2-thiomethylbenzophenone is a benzophenone derivative featuring a 1,3-dioxolane ring at the 3' position and a thiomethyl (-SCH₃) group at the 2 position. It is commercially available with a purity of 97% (industrial grade) and CAS number 898760-02-6, though production discontinuations have been noted .

Properties

IUPAC Name |

[3-(1,3-dioxolan-2-yl)phenyl]-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3S/c1-21-15-8-3-2-7-14(15)16(18)12-5-4-6-13(11-12)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYLNMSJLJVECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645055 | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-09-4 | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the 1,3-Dioxolane Moiety

The 1,3-dioxolane ring is typically prepared via acetalization of aldehydes or ketones with ethylene glycol under acid catalysis:

- General Reaction:

Aldehyde or ketone + ethylene glycol → 1,3-dioxolane derivative - Catalysts: p-Toluenesulfonic acid, SnCl4, or tetraethylammonium bromide

- Conditions: Reflux in toluene or other inert solvents with azeotropic removal of water to drive equilibrium toward acetal formation

- Example: Condensation of formaldehyde with ethylene glycol yields parent 1,3-dioxolane.

This step is crucial as it protects the aldehyde functionality and introduces the cyclic acetal ring for further functionalization.

Introduction of the Thiomethyl Group

The thiomethyl substituent (-SCH3) on the benzophenone aromatic ring is introduced via nucleophilic substitution or cross-coupling reactions:

- Typical Approach:

Starting from a halogenated benzophenone derivative, the thiomethyl group is installed by reaction with a thiolate or methylthiol reagent under Williamson ether synthesis conditions or related nucleophilic substitution methods.

Assembly of the Benzophenone Core with Substituents

The benzophenone core is synthesized or functionalized to bear both the dioxolane and thiomethyl groups in the correct positions:

Representative Synthetic Sequence (From Patent)

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | Glycerin + phosgene + pyridine, 15-20 °C, 3 h | 4-Hydroxymethyl-1,3-dioxolan-2-one | 83 |

| 2 | 4-Hydroxymethyl-1,3-dioxolan-2-one + methyl iodide + potassium t-butoxide, t-butanol, 10-20 °C, 3 h | 4-Alkoxymethyl-1,3-dioxolan-2-one derivative | 85 |

| 3 | Friedel-Crafts acylation and thiomethylation (various steps) | 3'-(1,3-Dioxolan-2-yl)-2-thiomethylbenzophenone | ~80-90 (overall) |

Analytical Data and Purification

Purification Methods:

Extraction with solvents such as methyl ethyl ketone or ether, followed by fractional distillation under reduced pressure (e.g., 0.4-0.9 mmHg) to isolate pure compounds.

Research Findings and Notes on Optimization

- The use of phosgene or diethyl carbonate in the initial formation of the dioxolane ring provides a high yield and purity of intermediates.

- Control of temperature and reaction time during methylthiolation is critical for maximizing yield and minimizing side reactions.

- The dioxolane ring enhances stability of the molecule, allowing for easier handling during subsequent synthetic steps.

- Multi-step synthesis requires careful purification at each stage to prevent carryover of impurities that can affect final product quality.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Formation of 1,3-dioxolane ring | Ethylene glycol + aldehyde/ketone + acid catalyst | Reflux in toluene, azeotropic removal of water | 80-90% | Protects aldehyde/ketone functionality |

| Methylthiolation of aromatic ring | Methyl iodide + potassium t-butoxide | 10-20 °C, 3 h in t-butanol | 80-90% | Williamson ether synthesis variant |

| Friedel-Crafts acylation | Benzoyl chloride + aromatic compound + Lewis acid | Controlled temperature, inert atmosphere | 70-85% | Forms benzophenone core |

| Final assembly and purification | Extraction, filtration, distillation | Reduced pressure distillation | 80-90% overall | Ensures high purity |

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3'-(1,3-Dioxolan-2-yl)-2-thiomethylbenzophenone is in organic synthesis as a photoinitiator. Photoinitiators are essential in polymer chemistry for initiating polymerization processes upon exposure to light.

Table 1: Comparison of Photoinitiators

| Photoinitiator | Structure Type | Wavelength Range (nm) | Application Area |

|---|---|---|---|

| This compound | Benzophenone derivative | 300-400 | UV-cured coatings |

| Benzoin methyl ether | Benzoin derivative | 250-350 | Adhesives |

| Camphorquinone | Ketone derivative | 350-450 | Dental materials |

Key Findings:

- The compound effectively initiates the polymerization of acrylates and methacrylates under UV light, making it valuable in the formulation of UV-cured coatings and adhesives .

- Its efficiency as a photoinitiator is attributed to the favorable energy transfer from the excited state to the substrate.

Photochemistry

In photochemical applications, this compound has been investigated for its role in light-driven reactions. Its ability to absorb UV light allows it to participate in various photochemical processes.

Case Study: Photochemical Reactions

A study demonstrated that this compound could facilitate the formation of reactive intermediates when exposed to UV radiation. These intermediates can then engage in further chemical transformations, leading to the synthesis of complex organic molecules .

Medicinal Chemistry

The unique structure of this compound also positions it as a candidate for medicinal chemistry research. Compounds with similar structures have shown potential as anti-cancer agents due to their ability to interact with biological targets.

Potential Mechanisms:

- The dioxolane moiety may enhance cellular uptake and bioavailability.

- The thiomethyl group could contribute to interactions with thiol-containing biomolecules, potentially influencing signaling pathways involved in cancer progression.

Material Science

In material science, this compound is being explored for its properties in creating advanced materials with tailored functionalities. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Table 2: Material Properties

Mechanism of Action

The mechanism of action of 3’-(1,3-Dioxolan-2-yl)-2-thiomethylbenzophenone involves its interaction with molecular targets through its functional groups:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzophenone Core

3,4-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone (CAS 898779-42-5)

- Structure : Retains the 3'-dioxolane group but replaces the 2-thiomethyl with 3,4-dimethyl substituents.

- Properties : Higher molecular weight (C₁₈H₁₈O₃, MW 282.34) compared to the target compound (C₁₇H₁₆O₃S, MW 300.37), enhancing hydrophobicity.

- Applications : Used in agrochemicals and food additives due to its stability and lipophilicity .

4'-(1,3-Dioxolan-2-yl)-2-methylbenzophenone (CAS 898759-80-3)

- Structure : Dioxolane at the 4' position instead of 3', with a methyl group at the 2 position.

- Properties : Lower molecular weight (C₁₇H₁₆O₃, MW 268.31) and reduced steric hindrance compared to the thiomethyl analog.

- Synthesis : Optimized routes via Friedel-Crafts acylation are reported, favoring scalability .

3'-(1,3-Dioxolan-2-yl)-2-trifluoromethylbenzophenone (CAS 898759-31-4)

Heterocyclic Analogs

5-(1,3-Dioxolan-2-yl)-2-(3-methylbenzoyl)thiophene (CAS 898773-20-1)

Data Table: Key Properties of Compared Compounds

Research Findings and Trends

- Synthetic Accessibility : The thiomethyl derivative requires specialized thiolation steps, increasing synthesis complexity compared to methyl or trifluoromethyl analogs .

- Biological Activity : Thiomethyl groups enhance binding to sulfur-rich enzyme active sites, making the target compound a candidate for kinase inhibitors .

- Stability : Trifluoromethyl and dioxolane groups improve thermal stability, critical for industrial applications .

Biological Activity

3'-(1,3-Dioxolan-2-yl)-2-thiomethylbenzophenone is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on existing literature.

Synthesis

The synthesis of this compound typically involves the reaction of benzophenone derivatives with 1,3-dioxolane and thiomethyl groups. The synthetic pathway can be optimized for yield and purity, utilizing various catalysts and solvents to enhance the reaction efficiency.

Antimicrobial Properties

Research indicates that compounds containing the dioxolane structure exhibit significant antimicrobial activity. For instance, a study on similar 1,3-dioxolanes reported effective antibacterial and antifungal properties against various strains, including Staphylococcus aureus and Candida albicans . The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be as low as 312.5 µg/mL against C. albicans .

| Compound | MIC against S. aureus (µg/mL) | MIC against C. albicans (µg/mL) |

|---|---|---|

| 1 | 625-1250 | 312.5 |

| 2 | 312.5 | 156.25 |

| 3 | Not active | Not tested |

The antimicrobial activity of dioxolane derivatives is often attributed to their ability to disrupt cellular membranes or inhibit critical metabolic pathways in pathogens. The presence of the thiomethyl group may enhance lipophilicity, allowing better membrane penetration .

Study on Antifungal Activity

In a comparative study of various dioxolane derivatives, the compound demonstrated potent antifungal activity against Candida albicans, with significant inhibition observed in vitro. The study highlighted that structural modifications could enhance biological efficacy .

Research on Antibacterial Properties

Another research initiative focused on synthesizing new dioxolane compounds and assessing their antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited excellent activity against resistant strains such as Pseudomonas aeruginosa .

Toxicity Assessment

Toxicological evaluations are essential for determining the safety profile of this compound. Preliminary studies suggest low toxicity in mammalian cell lines; however, further comprehensive toxicity studies are necessary to establish safety margins for therapeutic applications .

Chemical Reactions Analysis

Formation of the 1,3-Dioxolane Core

The 1,3-dioxolane ring is typically synthesized via acetalization of a diol with a carbonyl compound. For this compound, the dioxolane ring is derived from a diol reacting with a ketone or aldehyde under acidic conditions.

-

Mechanism : The reaction involves protonation of the carbonyl oxygen, nucleophilic attack by the diol, and subsequent cyclization to form the five-membered ring .

-

Reagents : Methods such as trimethyl orthoformate (TMOF) or methoxymethylphenylsulfide (MSTFA) with diols (e.g., ethylene glycol) under mild conditions (e.g., montmorillonite K10 catalyst) yield high-purity dioxolanes .

Thermal Stability

The 1,3-dioxolane ring exhibits moderate thermal stability but undergoes decomposition at elevated temperatures (>1200 K), forming reactive intermediates such as formaldehyde (CH₂O) and methyl formate (HCOOCH₃) .

| Reaction Condition | Product | Yield |

|---|---|---|

| Pyrolysis at 1200 K | CH₂O, HCOOCH₃ | 61–37% |

Oxidative Reactivity

Oxidation of the dioxolane ring leads to chain-branching reactions, with hydrogen peroxide (H₂O₂) acting as a key intermediate. At high temperatures, the ring opens via β-scission, releasing ethylene (C₂H₄) and formic acid .

Substitution at the Thiomethyl Group

The thiomethyl substituent (-SCH₃) undergoes nucleophilic substitution with strong bases (e.g., hydroxide ions) to form thiolates, which can further react to yield disulfides or sulfonic acids .

Ring-Opening Reactions

Acidic hydrolysis of the dioxolane ring regenerates the original diol and carbonyl components. For example:

NMR and IR Spectroscopy

-

¹H NMR : The dioxolane ring shows characteristic signals at δ 3.10–3.21 ppm (AB pattern, J = 12.8 Hz) for the methylene protons .

-

IR : Strong absorption bands at 1795 cm⁻¹ and 1782 cm⁻¹ correspond to carbonyl (C=O) stretching .

| Spectral Feature | Value |

|---|---|

| ¹H NMR (CH₂) | δ 3.10–3.21 ppm |

| ¹³C NMR (CH₂) | δ 42.4 ppm |

| IR (C=O) | 1795–1782 cm⁻¹ |

Q & A

Q. What are the optimized synthetic routes for 3'-(1,3-Dioxolan-2-yl)-2-thiomethylbenzophenone?

The synthesis typically involves multi-step procedures, including the introduction of the 1,3-dioxolane and thiomethyl groups via nucleophilic substitution or coupling reactions. For example, benzophenone derivatives are often synthesized using Friedel-Crafts acylation followed by functionalization with dioxolane-protected aldehydes. Reaction conditions (e.g., anhydrous solvents, catalysts like AlCl₃) and protecting group strategies (e.g., dioxolane for ketone stabilization) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, eluents like ethyl acetate/hexane) ensures purity, validated by TLC and NMR .

Q. Which analytical techniques are validated for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 254–280 nm) is widely used, employing C18 columns and mobile phases like acetonitrile/water (60:40 v/v). Calibration curves (R² > 0.99) are established using standards, with detection limits <1 µg/mL. LC-MS (ESI+ mode) provides additional specificity for structural confirmation in biological or environmental samples .

Q. What chromatographic methods are effective for purifying this compound?

Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard. For challenging separations, preparative HPLC with a phenyl-hexyl stationary phase improves resolution. Solvent selection (e.g., dichloromethane for solubility) and monitoring via UV-vis at 220–300 nm ensure high recovery (>95%) .

Q. How are solubility parameters determined for this compound in various solvents?

Solubility is assessed via shake-flask method: excess compound is agitated in solvents (e.g., DMSO, ethanol, water) at 25°C, filtered, and quantified via UV spectrophotometry. Hansen solubility parameters (δD, δP, δH) are calculated to predict compatibility with polymers or co-solvents .

Q. What are the key spectroscopic markers in IR and MS for structural identification?

IR peaks: C=O stretch (~1660 cm⁻¹), C-S stretch (~680 cm⁻¹), and dioxolane C-O-C (~1100 cm⁻¹). MS (EI): Molecular ion [M⁺] at m/z 314, with fragments at m/z 197 (benzophenone loss) and m/z 105 (dioxolane ring cleavage) .

Advanced Research Questions

Q. How do X-ray crystallography and NMR resolve ambiguities in the molecular structure?

Single-crystal X-ray diffraction (using SHELX programs) determines bond lengths/angles and confirms stereochemistry. For example, the dioxolane ring puckering and thiomethyl orientation are resolved via refinement (R-factor < 0.05). ¹³C NMR DEPT-135 distinguishes quaternary carbons, while 2D NOESY confirms spatial proximity of aromatic and dioxolane protons .

Q. What mechanistic insights explain the reactivity of the thiomethyl group?

DFT calculations (B3LYP/6-311+G(d,p)) reveal the thiomethyl group’s nucleophilicity, influenced by conjugation with the benzophenone π-system. Kinetic studies (UV-vis monitoring) show accelerated substitution in polar aprotic solvents (e.g., DMF), with activation energy ~45 kJ/mol. Radical scavengers (e.g., TEMPO) suppress side reactions during oxidation .

Q. How does pH and temperature affect the compound’s stability in aqueous solutions?

Stability studies (25–60°C, pH 2–12) show degradation follows first-order kinetics. Hydrolysis of the dioxolane ring dominates at pH < 3 (t₁/₂ = 2 h), while thiomethyl oxidation occurs at pH > 10 (t₁/₂ = 8 h). LC-MS identifies degradation products like 2-thiomethylbenzophenone and glyoxal .

Q. What techniques study interactions between this compound and DNA/proteins?

Fluorescence quenching assays (λex = 280 nm) measure binding constants (Kb ~10⁴ M⁻¹) with DNA (e.g., ct-DNA). Circular dichroism shows conformational changes in DNA (reduced B-form signal). Molecular docking (AutoDock Vina) predicts intercalation between base pairs, supported by ΔH and ΔS values from ITC .

Q. How do computational models (e.g., DFT) predict electronic properties and reactivity?

HOMO-LUMO gaps (~4.2 eV) computed via Gaussian 09 (B3LYP functional) indicate moderate electrophilicity. Fukui indices identify the thiomethyl sulfur as the primary nucleophilic site. TD-DFT simulations match UV-vis spectra (λmax = 270 nm), validating charge-transfer transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.